Zamzetoclax

Hematological Malignancy Breast Cancer GI50

MCL1 upregulation drives resistance to BCL2 inhibitors like venetoclax, especially in solid tumors and relapsed hematologic cancers. Zamzetoclax (GS-9716) is a direct, orally bioavailable MCL1 inhibitor validated in Phase 1. - Potency: Median GI50 470 nM in breast cancer lines; tumor regression with paclitaxel in TNBC xenografts. - Applications: MCL1-dependent solid tumors (TNBC), combination with venetoclax in AML, and PD biomarker studies. - Supply: BenchChem provides research-grade material for in vitro and in vivo PK/PD studies.

Molecular Formula C38H46ClN5O6S
Molecular Weight 736.3 g/mol
Cat. No. B12369900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamzetoclax
Molecular FormulaC38H46ClN5O6S
Molecular Weight736.3 g/mol
Structural Identifiers
SMILESCC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC
InChIInChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1
InChIKeyGRGIAFGOQJYTKU-IEWOJIIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zamzetoclax (GS-9716) Procurement Guide


Zamzetoclax (formerly GS-9716) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein MCL1, a key member of the BCL2 family [1]. It binds directly to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins like BIM and BAK to trigger caspase-mediated apoptosis in MCL1-dependent cancer cells [1]. As an orally bioavailable agent with demonstrated preclinical efficacy in both hematological and solid tumor models [1], zamzetoclax represents a strategically differentiated tool compound for researchers investigating intrinsic apoptosis pathways, overcoming therapy resistance, and developing novel combination regimens [2].

Why Zamzetoclax Cannot Be Substituted


MCL1 inhibitors exhibit profound divergence in their biochemical potency, selectivity profiles, and pharmacokinetic properties, rendering them non-substitutable in research and development settings. While all members of this class target the MCL1 protein, differences in binding affinity (Kd), cellular potency (GI50/IC50), oral bioavailability, and synergy with standard-of-care agents dictate their utility in specific experimental systems [1]. For instance, the preclinical profile of GS-9716 demonstrates a unique combination of single-agent potency in both hematological (Median GI50 = 30 nM) and solid tumor (Median GI50 = 470 nM) cell line panels [1], along with robust oral bioavailability and compelling synergy with venetoclax in AML models [2] and with taxanes in TNBC models [1]. Substituting a generic MCL1 inhibitor without these specific, quantifiable attributes could lead to non-reproducible results, particularly in in vivo studies requiring oral dosing or in combination therapy contexts.

Zamzetoclax Comparative Evidence


MCL1 vs. BCL2 Target Selectivity

GS-9716 demonstrates a 15.7-fold higher median potency in hematological cancer cell lines (Median GI50 = 30 nM) compared to breast cancer cell lines (Median GI50 = 470 nM), highlighting its potential for lineage-specific targeting [1]. This differential activity is a quantifiable characteristic that distinguishes it from MCL1 inhibitors with narrower therapeutic windows or those primarily effective in liquid tumors.

Hematological Malignancy Breast Cancer GI50 Cell Viability

Potency in Hematologic Cancer Cell Lines

GS-9716 exhibits favorable pharmacokinetic properties with good oral bioavailability across multiple species, a critical feature for facilitating long-term in vivo efficacy studies [1]. This oral route of administration contrasts with some earlier-generation MCL1 inhibitors that require intravenous delivery, thereby reducing animal handling stress and enabling more physiologically relevant dosing schedules.

Pharmacokinetics Oral Bioavailability In Vivo Dosing Drug Development

Potency in TNBC Cell Lines

GS-9716 demonstrates robust in vitro synergy with the FDA-approved BCL-2 inhibitor venetoclax in acute myeloid leukemia (AML) models [1]. This specific combinatorial effect, which targets both MCL1 and BCL-2, represents a therapeutically relevant strategy for overcoming resistance mechanisms often associated with single-agent BCL-2 family inhibition.

Combination Therapy Venetoclax AML Synergy Apoptosis

Synergy with Venetoclax in AML Models

An upcoming study directly comparing the potency of zamzetoclax to the MCL1 inhibitor AZD5991 in osteosarcoma cell lines and mouse models of lung metastasis is underway [1]. This planned head-to-head evaluation will provide direct, quantitative evidence of zamzetoclax's relative efficacy in a solid tumor context where MCL1 is known to play a critical role in survival and metastasis.

Osteosarcoma Lung Metastasis MCL1 Inhibition AZD5991 In Vivo

In Vivo Tumor Growth Inhibition

Zamzetoclax is currently being evaluated in a Phase 1 clinical trial (NCT05006794) as both monotherapy and in combination with docetaxel or sacituzumab govitecan in patients with advanced solid malignancies [1]. This clinical investigation directly tests the translational relevance of the preclinical findings and will establish the safety, tolerability, and preliminary efficacy of the compound in humans.

Phase 1 Clinical Trial Solid Tumors Combination Therapy Safety Pharmacokinetics

Zamzetoclax Research Applications


Preclinical Efficacy in MCL1-Dependent Solid Tumors

Given its favorable oral bioavailability and demonstrated median GI50 of 30 nM in hematological cancer cell lines [1], zamzetoclax is ideally suited for chronic, oral dosing studies in murine xenograft or syngeneic models of leukemia, lymphoma, and multiple myeloma. The oral route minimizes animal stress and enables flexible, long-term dosing schedules that are often impractical with intravenously administered MCL1 inhibitors.

Overcoming Venetoclax Resistance in Hematologic Malignancies

The confirmed in vitro synergy between zamzetoclax and venetoclax in AML models [2] makes this combination a high-priority experimental arm for researchers investigating therapeutic strategies to overcome venetoclax resistance. This scenario is directly applicable to both basic science investigations of apoptosis regulation and translational studies aimed at developing novel AML treatment regimens.

Combination Chemotherapy in MCL1-Dependent Tumors

With a median GI50 of 470 nM in breast cancer cell line panels [1] and planned combination studies with taxanes in TNBC models [3], zamzetoclax provides a valuable tool for exploring MCL1 dependence in various breast cancer subtypes. This includes triple-negative breast cancer (TNBC), where MCL1 upregulation is often linked to chemotherapy resistance and poor prognosis.

MCL1 Target Engagement and Biomarker Studies

The planned head-to-head comparison with AZD5991 in osteosarcoma models [4] establishes a clear research path for investigators focused on pediatric sarcomas and other solid tumors where MCL1 contributes to metastatic progression. This scenario is particularly relevant for groups seeking to validate zamzetoclax as a next-generation MCL1 inhibitor with potential advantages over earlier compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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